molecular formula C12H5BrClFOS B14636614 Phenoxathiin, 2-bromo-4-chloro-8-fluoro- CAS No. 56348-77-7

Phenoxathiin, 2-bromo-4-chloro-8-fluoro-

Katalognummer: B14636614
CAS-Nummer: 56348-77-7
Molekulargewicht: 331.59 g/mol
InChI-Schlüssel: PVGMXTCIBKXTPF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phenoxathiin, 2-bromo-4-chloro-8-fluoro- is a halogenated derivative of phenoxathiin, an aromatic heterocyclic compound. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms substituted at specific positions on the phenoxathiin ring. These substitutions impart unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Phenoxathiin, 2-bromo-4-chloro-8-fluoro- typically involves multi-step organic reactions. One common approach is the halogenation of phenoxathiin derivatives. For instance, bromination can be achieved using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). Chlorination and fluorination can be similarly carried out using appropriate halogenating agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, where phenoxathiin is subjected to sequential halogenation steps. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product. Advanced techniques like continuous flow reactors may be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Phenoxathiin, 2-bromo-4-chloro-8-fluoro- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while coupling reactions can produce complex aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Phenoxathiin, 2-bromo-4-chloro-8-fluoro- has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific molecular pathways.

    Industry: It finds applications in the production of advanced materials, such as polymers and dyes

Wirkmechanismus

The mechanism of action of Phenoxathiin, 2-bromo-4-chloro-8-fluoro- involves its interaction with molecular targets through its halogenated aromatic structure. The presence of bromine, chlorine, and fluorine atoms enhances its reactivity and binding affinity to specific enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Phenoxathiin: The parent compound without halogen substitutions.

    2-Bromo-Phenoxathiin: A derivative with only bromine substitution.

    4-Chloro-Phenoxathiin: A derivative with only chlorine substitution.

    8-Fluoro-Phenoxathiin: A derivative with only fluorine substitution.

Uniqueness

Phenoxathiin, 2-bromo-4-chloro-8-fluoro- is unique due to the combined presence of bromine, chlorine, and fluorine atoms, which impart distinct chemical properties.

Eigenschaften

CAS-Nummer

56348-77-7

Molekularformel

C12H5BrClFOS

Molekulargewicht

331.59 g/mol

IUPAC-Name

2-bromo-4-chloro-8-fluorophenoxathiine

InChI

InChI=1S/C12H5BrClFOS/c13-6-3-8(14)12-11(4-6)17-10-5-7(15)1-2-9(10)16-12/h1-5H

InChI-Schlüssel

PVGMXTCIBKXTPF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1F)SC3=C(O2)C(=CC(=C3)Br)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.